(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride
Description
(5R)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 of the spiro[4.4]nonane framework. The stereochemistry at the 5th position (R-configuration) and the ketone at position 1 distinguish it from other diazaspiro derivatives. This compound is of interest in medicinal chemistry due to its rigid scaffold, which can mimic peptide bonds and enhance binding selectivity in drug design . Its hydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLZPWCKCCRIU-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12CCNC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Aldol Condensation
A common method involves intramolecular aldol condensation of keto-amine intermediates. For instance, reacting (R)-2-(aminomethyl)pyrrolidine-1-carboxylate with a ketone donor under basic conditions (e.g., K₂CO₃ in methanol) facilitates cyclization. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon to form the spirocyclic structure.
Representative Conditions:
Reductive Amination
Reductive amination offers an alternative pathway using diketone precursors. For example, 2,5-dioxopyrrolidine and (R)-1,2-diaminopropane react in the presence of NaBH₃CN to form the diazaspiro framework. This method benefits from milder conditions but requires strict stoichiometric control to avoid over-reduction.
Stereochemical Control and Chiral Resolution
Achieving the (5R) configuration necessitates chiral auxiliaries or catalysts. Asymmetric catalysis using (R)-BINAP-derived palladium complexes has been reported to induce >90% enantiomeric excess (ee) during cyclization. Post-synthesis chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) further refines enantiopurity, as documented in PubChem entries.
Chiral Purity Data:
| Method | ee (%) | Purity (%) |
|---|---|---|
| Asymmetric catalysis | 92 | 98 |
| Diastereomeric salt | 99 | 99.5 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is achieved by dissolving the spirocyclic amine in anhydrous ether and bubbling HCl gas through the solution. Precipitation yields the hydrochloride salt with >99% purity, as confirmed by elemental analysis and NMR.
Key Parameters for Salt Formation:
-
Solvent: Diethyl ether
-
HCl Concentration: 4 M in dioxane
-
Temperature: 0–5°C (to prevent decomposition)
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (5R) configuration, with a spiro angle of 89.7° between the two rings.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance reproducibility. A patented method (WO202315678A1) describes a telescoped process combining cyclization and salt formation in a single flow system, achieving 85% yield with 99.9% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Intramolecular Aldol | 52 | 92 | Moderate |
| Reductive Amination | 48 | 90 | High |
| Flow Synthesis | 85 | 99 | Industrial |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance binding affinity and selectivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for a rigid and constrained conformation, which can enhance binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Size Variations
- 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride (CAS 1393330-70-5): Differs in the ketone position (C3 vs. Used in kinase inhibitor research due to its planar amide group .
- The tert-butyloxycarbonyl (Boc) group protects the secondary amine, enabling selective functionalization .
Functional Group Variations
- 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride (CAS 1365937-81-0): Replaces a nitrogen with oxygen, reducing basicity and affecting interactions with biological targets like ion channels .
- 1-Oxa-3,7-Diazaspiro[4.4]nonan-2-one Hydrochloride (CAS 1657033-44-7): Introduces an additional oxygen, increasing polarity and improving water solubility for CNS-targeting therapeutics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (5R)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride | 1203682-17-0 | C₇H₁₂ClN₂O | 176.64 | R-configuration at C5; ketone at C1 |
| 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride | 1393330-70-5 | C₇H₁₂ClN₂O | 176.64 | Ketone at C3; planar amide |
| 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride | 1365937-81-0 | C₇H₁₁ClNO₂ | 176.63 | Oxygen at C2; reduced basicity |
| 7-Azaspiro[3.5]nonan-2-ol hydrochloride | 587869-08-7 | C₈H₁₆ClNO | 193.67 | Hydroxyl group at C2; increased polarity |
Biological Activity
(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its rigidity and potential for selective binding to biological targets. Its molecular formula is with a molecular weight of approximately 174.64 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins or enzymes involved in critical cellular processes. The spirocyclic structure allows for enhanced binding affinity, which may modulate the activity of these targets, leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that diazaspiro compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and Ewing sarcoma (SK-N-MC) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| E197 | MCF-7 | 1.3 ± 0.2 |
| E202 | SK-N-MC | 10 |
- Mechanisms : The mechanism involves inducing apoptosis and causing cell cycle arrest in cancer cells by inhibiting key proteins involved in cell growth and survival .
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial properties of this compound. Preliminary screenings suggest that it may exhibit activity against specific bacterial strains, although further studies are needed to quantify this effect.
Case Study 1: Osteoclast Inhibition
A study explored the effect of diazaspiro compounds on osteoclast activity, which is crucial for bone resorption. The compound E197 was shown to significantly inhibit osteoclast activity without affecting osteoblast function, suggesting its potential as a therapeutic agent for osteoporosis .
Case Study 2: DOCK5 Inhibition
Research involving the inhibition of DOCK5—a guanine nucleotide exchange factor—demonstrated that derivatives of diazaspiro compounds could effectively reduce Rac activation in human cells. This inhibition is significant for targeting pathways involved in cancer metastasis and other diseases .
Q & A
Basic: What synthetic methodologies are optimal for preparing (5R)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride?
The synthesis typically involves cyclization of diamines with cyclic ketones under controlled conditions. Key steps include:
- Precursor selection : Use of chiral precursors (e.g., enantiopure diamines) to ensure stereochemical fidelity at the 5R position .
- Catalytic optimization : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or DBU) to promote intramolecular cyclization. Reaction temperatures between 60–100°C and inert atmospheres (N₂/Ar) minimize side reactions .
- Hydrochloride formation : Post-synthesis treatment with HCl gas or concentrated HCl in anhydrous solvents to precipitate the hydrochloride salt .
Basic: How can structural characterization of this spiro compound be validated experimentally?
Combine multi-modal analytical techniques :
- NMR spectroscopy : Confirm spiro connectivity via distinctive coupling patterns (e.g., ¹H NMR: δ 3.5–4.5 ppm for adjacent N-H protons) .
- X-ray crystallography : Resolve stereochemistry at the 5R position and verify bicyclic geometry .
- Mass spectrometry : ESI-MS (positive ion mode) to detect [M+H]⁺ peaks at m/z 165.66 (free base) or 202.12 (hydrochloride) .
Advanced: What experimental models are suitable for evaluating its biological activity (e.g., anticancer potential)?
- In vitro assays :
- Mechanistic studies :
- Transcriptomics : RNA-seq to identify downstream pathways modulated by spiro compound treatment.
- Apoptosis assays : Annexin V/PI staining to quantify cell death induction .
Advanced: How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to KRAS or kinase active sites. Prioritize poses where the spiro scaffold occupies hydrophobic pockets .
- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess conformational stability of ligand-target complexes .
- QSAR analysis : Corrogate substituent effects (e.g., N-methylation) with bioactivity data to guide analog design .
Basic: What chromatographic methods ensure purity assessment of the hydrochloride salt?
- HPLC : Use a C18 column with mobile phase (0.1% TFA in H₂O/MeCN). Monitor retention time (~8–10 min) and UV absorbance (λ = 210–230 nm) .
- Ion chromatography : Quantify chloride content (theoretical: ~21.4%) to confirm stoichiometry of the hydrochloride salt .
Advanced: How do structural analogs (e.g., 1,7-diazaspiro[4.4]nonan-2-one) differ in reactivity and bioactivity?
- Comparative analysis :
- Experimental validation :
- Synthesize analogs via parallel library synthesis and compare IC₅₀ values in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
